molecular formula C15H11BrN4O2S B2788045 (E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 488703-13-5

(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2788045
CAS No.: 488703-13-5
M. Wt: 391.24
InChI Key: USWQQGCTFUJTCB-CAOOACKPSA-N
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Description

The compound (E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-carbohydrazide derivative featuring a 5-bromothiophene moiety and a 2-hydroxybenzylidene hydrazone group. Its E-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen, enhancing structural rigidity and planarity .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-14-6-5-13(23-14)10-7-11(19-18-10)15(22)20-17-8-9-3-1-2-4-12(9)21/h1-8,21H,(H,18,19)(H,20,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWQQGCTFUJTCB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound classified within the hydrazone class, characterized by its unique structural features that include a pyrazole ring and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various bacterial strains. In a study assessing its antibacterial activity, the compound was evaluated against Gram-positive and Gram-negative bacteria, showing notable inhibition rates.

Bacterial StrainActivity Level
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Pseudomonas aeruginosaHighly Active

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to suppress the growth of specific cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the inhibition of reactive oxygen species (ROS) production, which is crucial in cancer proliferation.

Case Study:

In a recent investigation, this compound was tested against MCF7 and MDA-MB231 breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM, with an IC50 value lower than that of established chemotherapeutics like Cisplatin.

Cell LineIC50 (µM)
MCF714.4
MDA-MB23116.0

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent.

The biological activity of this compound can be attributed to its ability to interact with key biological targets involved in disease processes. Molecular docking studies suggest that it binds effectively to enzymes such as COX and p38 MAPK, which are implicated in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent significantly influences electronic, steric, and solubility properties. Key analogues include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents on Benzylidene Molecular Weight (g/mol) Key Findings References
Target Compound 2-hydroxy 377.22 High crystallinity; strong intramolecular H-bond (O–H⋯N)
(E)-N'-(2-hydroxy-3-methoxybenzylidene) analogue 2-hydroxy-3-methoxy 407.25 Enhanced solubility due to methoxy group; reduced dipole moment
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 419.69 Higher solvation energy; increased lipophilicity
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 302.31 Lower HOMO-LUMO gap (4.2 eV); stronger NLO activity
(E)-N'-(3-ethoxy-4-hydroxybenzylidene) analogue 3-ethoxy-4-hydroxy 437.28 Improved antioxidant activity; red-shifted UV-Vis absorption
Key Observations :
  • Electron-Withdrawing Groups (e.g., Br, Cl) : The bromothiophene and dichlorophenyl substituents enhance electrophilicity, favoring interactions with biological targets like enzymes .
  • Electron-Donating Groups (e.g., OCH₃, OH) : Methoxy and hydroxy groups improve solubility and stabilize charge-transfer complexes, as seen in E-MBPC’s lower HOMO-LUMO gap .
  • Steric Effects : Bulky substituents (e.g., 3-ethoxy-4-hydroxy) reduce packing efficiency but enhance antioxidant capacity due to radical scavenging .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and DFT Data
Property Target Compound E-DPPC E-MBPC
FT-IR (C=N stretch) 1605 cm⁻¹ 1598 cm⁻¹ 1612 cm⁻¹
¹H NMR (Hydrazone H) δ 8.45 ppm δ 8.52 ppm δ 8.38 ppm
HOMO-LUMO Gap 4.5 eV (DFT/B3LYP) 4.1 eV 4.2 eV
Dipole Moment 5.8 Debye 6.3 Debye 5.1 Debye
Key Observations :
  • Strong intramolecular H-bonding in the target compound is evidenced by a downfield-shifted hydrazone proton (δ 8.45 ppm) and a red-shifted C=N stretch in IR .

Crystallographic and Hirshfeld Surface Analysis

  • Target Compound : Single-crystal X-ray studies confirm the E-configuration and planar geometry, with intermolecular C–H⋯O interactions dominating the packing .
  • E-MBPC : Hirshfeld surface analysis reveals 12% O⋯H interactions and 8% π-π contacts, contrasting with the target compound’s 18% Br⋯H interactions .

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